molecular formula C12H14FN3O2 B11737025 4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

Cat. No.: B11737025
M. Wt: 251.26 g/mol
InChI Key: TVOMKPSWAMALTR-UHFFFAOYSA-N
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Description

4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with two hydroxyl groups and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific methods and conditions would depend on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Uniqueness

4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.

Properties

Molecular Formula

C12H14FN3O2

Molecular Weight

251.26 g/mol

IUPAC Name

4-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H14FN3O2/c13-3-4-16-8-10(7-15-16)14-6-9-1-2-11(17)5-12(9)18/h1-2,5,7-8,14,17-18H,3-4,6H2

InChI Key

TVOMKPSWAMALTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CNC2=CN(N=C2)CCF

Origin of Product

United States

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